5-methoxy-1-phenyl-1H-tetrazole
Overview
Description
5-methoxy-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 176.06981089 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry and Molecular Structure
5-Methoxy-1-phenyl-1H-tetrazole (5MPT) has been studied for its molecular structure and photochemical properties. A study using matrix isolation infrared spectroscopy and DFT calculations revealed insights into the molecular structure, vibrational spectra, and UV-induced photochemistry of 5MPT. Notably, UV irradiation of matrix-isolated 5MPT led to its decomposition, producing methylcyanate and phenylazide, among other products (Gómez-Zavaglia et al., 2006).
Crystallography and Docking Studies
The crystal structures of various tetrazole derivatives, including those related to 5MPT, have been determined through X-ray crystallography. These studies provide insights into the molecular arrangement and intermolecular interactions of these compounds. Additionally, molecular docking studies help understand these molecules' orientation and interaction within specific enzyme sites, such as the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Corrosion Inhibition
5MPT and its derivatives have been investigated as corrosion inhibitors. Research has shown that these compounds can effectively inhibit mild steel corrosion in hydrochloric acid, with their performance depending on molecular structure. These findings are significant for industrial applications where corrosion is a concern (Elkacimi et al., 2012).
Synthesis and Thermal Decomposition
Studies have explored the synthesis and thermal decomposition of various phenyl tetrazoles, including 5MPT. These investigations provide valuable information about their chemical behavior under different conditions, contributing to a better understanding of their potential applications in various fields (Yılmaz et al., 2015).
Photodecomposition Studies
Research on the photochemistry of certain tetrazole derivatives, including those similar to 5MPT, has revealed their potential in clean photodecomposition processes. Such processes are of interest for industrial, agricultural, and medicinal applications due to their efficiency and the stability of the end products (Alawode et al., 2011).
Nanoparticle Synthesis and Antibacterial Activity
5MPT has been used in the design of novel magnetic Brønsted acidic ionic liquids for synthesizing antibacterially active compounds. This research opens up possibilities for its application in green chemistry and pharmaceuticals (Nasrollahzadeh et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of tetrazole derivatives like 5MPT could involve the development of more efficient and eco-friendly methods for their synthesis . Additionally, the inhibitive effect of 5-Phenyl-1H-tetrazole against copper-alloy corrosion suggests its potential use in the prevention of bronze archaeological and artistic objects corrosion .
Properties
IUPAC Name |
5-methoxy-1-phenyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDWBDSMDXSKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=NN1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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